molecular formula CH7N5O B12359330 2,3-dihydro-1H-tetrazol-5-amine;hydrate

2,3-dihydro-1H-tetrazol-5-amine;hydrate

Cat. No.: B12359330
M. Wt: 105.10 g/mol
InChI Key: AXURIMSHRDDJSF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-tetrazol-5-amine;hydrate, also known as 5-amino-1H-tetrazole monohydrate, is a nitrogen-rich heterocyclic compound. It is characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-tetrazol-5-amine;hydrate typically involves the reaction of nitriles with sodium azide under acidic conditionsThe reaction is usually carried out in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves the use of triethyl orthoformate and sodium azide as starting materials. The reaction is conducted under reflux conditions, and the product is purified through recrystallization. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-tetrazol-5-amine;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-tetrazol-5-amine;hydrate involves its interaction with various molecular targets. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions, which can influence biological pathways. In medicinal applications, it acts as a bioisostere for carboxylic acids, enhancing the pharmacokinetic properties of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-tetrazol-5-amine;hydrate is unique due to its hydrate form, which can influence its solubility and reactivity. This makes it particularly useful in specific industrial and pharmaceutical applications where these properties are advantageous .

Properties

Molecular Formula

CH7N5O

Molecular Weight

105.10 g/mol

IUPAC Name

2,3-dihydro-1H-tetrazol-5-amine;hydrate

InChI

InChI=1S/CH5N5.H2O/c2-1-3-5-6-4-1;/h5-6H,(H3,2,3,4);1H2

InChI Key

AXURIMSHRDDJSF-UHFFFAOYSA-N

Canonical SMILES

C1(=NNNN1)N.O

Origin of Product

United States

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